molecular formula C10H14N2Si B8052432 6-((Trimethylsilyl)ethynyl)pyridin-2-amine

6-((Trimethylsilyl)ethynyl)pyridin-2-amine

Cat. No.: B8052432
M. Wt: 190.32 g/mol
InChI Key: BOROCMHVWMOVLY-UHFFFAOYSA-N
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Description

6-((Trimethylsilyl)ethynyl)pyridin-2-amine is a chemical compound characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a pyridin-2-amine core. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cross-coupling reactions. The process may involve continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-((Trimethylsilyl)ethynyl)pyridin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyridine derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The trimethylsilyl group can be substituted with other functional groups, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Reagents such as hydrochloric acid (HCl) or other acids can be used to substitute the trimethylsilyl group.

Major Products Formed:

  • Oxidation: Pyridine derivatives, such as pyridine-N-oxide.

  • Reduction: Amines or other reduced derivatives.

  • Substitution: Various functionalized pyridines depending on the substituent introduced.

Scientific Research Applications

Chemistry: In organic chemistry, 6-((Trimethylsilyl)ethynyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with biological targets, making it useful in drug discovery.

Medicine: In medicinal chemistry, this compound can be used to develop new therapeutic agents. Its ability to undergo various chemical transformations makes it a versatile precursor for drug synthesis.

Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for industrial applications.

Mechanism of Action

The mechanism by which 6-((Trimethylsilyl)ethynyl)pyridin-2-amine exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Trimethylsilyl Ethynylbenzene: Similar in structure but lacks the pyridine ring.

  • Trimethylsilyl Ethynylpyridine: Similar but with a different position of the ethynyl group.

  • Trimethylsilyl Ethynylamine: Similar but with an amine group instead of pyridin-2-amine.

Uniqueness: 6-((Trimethylsilyl)ethynyl)pyridin-2-amine is unique due to its combination of the trimethylsilyl group, ethynyl group, and pyridin-2-amine core. This combination provides a balance of reactivity and stability that is not found in other similar compounds.

Properties

IUPAC Name

6-(2-trimethylsilylethynyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2Si/c1-13(2,3)8-7-9-5-4-6-10(11)12-9/h4-6H,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOROCMHVWMOVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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